molecular formula C17H14ClN3OS B2410278 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide CAS No. 392241-71-3

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide

Cat. No.: B2410278
CAS No.: 392241-71-3
M. Wt: 343.83
InChI Key: LSJCCKOTONQVLW-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The presence of the 1,3,4-thiadiazole ring in its structure makes it a significant molecule in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety, such as this one, have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects .

Mode of Action

It is known that the 1,3,4-thiadiazole moiety is a very weak base due to the inductive effect of the s and possesses relatively high aromaticity . This could potentially influence its interaction with its targets.

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,4-thiadiazole compounds , it can be inferred that multiple pathways might be influenced.

Pharmacokinetics

The compound’s density is reported to be 1229g/cm3 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Given the wide range of biological activities associated with 1,3,4-thiadiazole compounds , it can be inferred that the compound might have diverse effects at the molecular and cellular levels.

Action Environment

It is known that the 1,3,4-thiadiazole ring is relatively stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base . This suggests that the compound’s action and stability might be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide typically involves the reaction of 2-chlorobenzohydrazide with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring . The resulting intermediate is then reacted with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide is unique due to the specific substitution pattern on the thiadiazole ring and the presence of the 3,5-dimethylbenzamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-10-7-11(2)9-12(8-10)15(22)19-17-21-20-16(23-17)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJCCKOTONQVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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